

An In-depth Technical Guide to N,N-Dimethyl-1,3-propanediamine (DMAPA)

Author: BenchChem Technical Support Team. Date: December 2025



CAS Number: 109-55-7

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, applications, and analytical methodologies for N,N-Dimethyl-1,3-propanediamine (DMAPA). The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Physicochemical Properties

DMAPA is a colorless to pale yellow liquid with a characteristic amine odor. It is a versatile diamine featuring both a primary and a tertiary amine group, which imparts its unique reactivity and properties.[1] It is miscible with water and a variety of organic solvents.[2]

Table 1: Physical and Chemical Properties of DMAPA

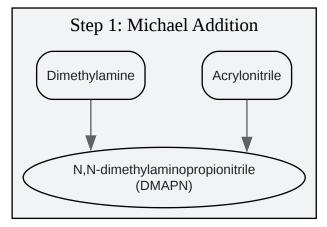


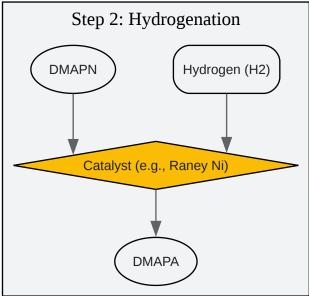
Property	Value	Source(s)
Molecular Formula	C5H14N2	[3]
Molecular Weight	102.18 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[2]
Odor	Amine-like, fishy	[2][4]
Boiling Point	132.1 - 135 °C	[4]
Melting Point	< -50 °C	
Density	0.812 g/cm³ at 20-25 °C	[4][5]
Vapor Pressure	5 - 8 hPa at 20 °C	[3][5]
Flash Point	32 °C (90 °F)	[4][5]
Water Solubility	Miscible	[3]
log Kow	-0.35	[3]
pKa1	9.9	[3]
pKa2	7.7	[3]
Refractive Index	~1.435 at 20 °C	[4][5]

Synthesis of DMAPA

The industrial synthesis of DMAPA is predominantly a two-step process.[3][4] The first step involves the Michael addition of dimethylamine to acrylonitrile to produce N,N-dimethylaminopropionitrile (DMAPN). The subsequent step is the catalytic hydrogenation of DMAPN to yield DMAPA.[4]







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Figure 1: Industrial synthesis pathway of DMAPA.

Experimental Protocol: Representative Industrial Synthesis

While specific process parameters are proprietary, a general methodology can be derived from public domain literature, including patents.[6][7][8]

Step 1: Synthesis of N,N-dimethylaminopropionitrile (DMAPN)

 Reaction Setup: A continuous reactor, such as a fixed-bed or microchannel reactor, is charged with the reactants.[8][9]



- Reactants: Acrylonitrile and a dimethylamine solution are mixed, often in a molar ratio ranging from 1:1 to 1:10 (acrylonitrile to dimethylamine).[7]
- Conditions: The reaction is typically carried out at a temperature of 10-120 °C and a pressure of 1-3 MPa.[7][9]
- Reaction: The mixture is passed through the reactor to facilitate the Michael addition. The high efficiency of continuous reactors leads to high conversion rates, often exceeding 99%.
 [8][9]
- Intermediate Product: The resulting product is crude DMAPN, which can often be used in the subsequent step without extensive purification.[7]

Step 2: Hydrogenation of DMAPN to DMAPA

- Reaction Setup: The crude DMAPN is fed into a second continuous hydrogenation reactor, typically a fixed-bed reactor.
- Catalyst: The reactor is packed with a nickel-based catalyst, most commonly Raney nickel.
 [8] A co-catalyst, such as an alkaline alcohol solution (e.g., NaOH in methanol), may also be used.
- Hydrogenation: The DMAPN is mixed with hydrogen gas and passed through the catalytic bed.
- Conditions: The hydrogenation is conducted under elevated temperature (e.g., 70-120 °C) and pressure (e.g., 3-10 MPa).[7][8][10]
- Purification: The crude DMAPA is purified through multi-stage distillation to remove byproducts and achieve a purity of >99.5%.[3]

Key Applications of DMAPA

DMAPA's bifunctional nature makes it a crucial intermediate in the synthesis of a wide range of chemicals.

Table 2: Major Applications of DMAPA

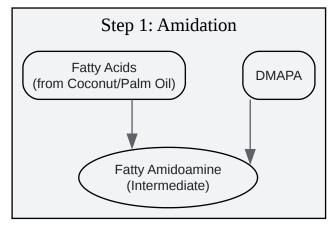


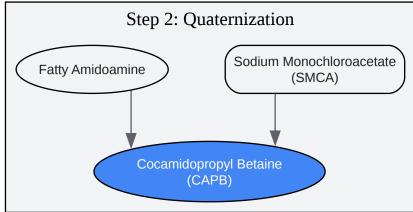
Application Area	Description	Source(s)
Surfactants	A key raw material in the production of mild, amphoteric surfactants like cocamidopropyl betaine (CAPB), used extensively in shampoos, soaps, and other personal care products.	[1][2]
Epoxy Resins	Acts as a curing agent (hardener) for epoxy resins, improving adhesion and flexibility in coatings and adhesives.	[2]
Water Treatment	Used in the formulation of flocculating agents and corrosion inhibitors for water treatment processes.	[3]
Polyurethanes	Functions as a catalyst in the production of polyurethane foams.	
Agrochemicals	Serves as an intermediate in the synthesis of various pesticides and herbicides.	[3]
Other Industries	Used in the production of ion- exchange resins, fuel additives, dyes, and as an anti- shrinking agent for leather.	[3]

Application Workflow: Synthesis of Cocamidopropyl Betaine (CAPB)

The synthesis of CAPB from DMAPA is a two-step process involving amidation followed by quaternization.[11][12]







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Figure 2: Synthesis workflow of Cocamidopropyl Betaine (CAPB) from DMAPA.

Analytical Methodologies

The analysis of DMAPA, particularly as a residual impurity in products like CAPB, is crucial for quality control. Both gas and liquid chromatography are employed for its quantification.

High-Performance Liquid Chromatography (HPLC)

Direct HPLC analysis of DMAPA is challenging due to its lack of a strong UV chromophore. Therefore, pre-column derivatization is typically required to enhance its detectability.[10]

Representative Experimental Protocol: HPLC-UV with Derivatization

Derivatization:



- Reagent: Salicylaldehyde is a common derivatizing agent that reacts with the primary amine of DMAPA to form a UV-active Schiff base.[10]
- Procedure: A sample containing DMAPA is mixed with a solution of salicylaldehyde in a suitable solvent (e.g., acetonitrile). The reaction is often carried out at an elevated temperature (e.g., 60-80°C) to ensure complete derivatization.[13]
- Chromatographic Conditions:
 - Column: A reversed-phase C18 or a cyano (CN) column is typically used.[13]
 - Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer at pH 5.0) and an organic solvent like acetonitrile or methanol.[13]
 - Detection: UV detection is performed at the maximum absorbance wavelength of the DMAPA-salicylaldehyde derivative (e.g., 218 nm).[10]
 - Flow Rate: A typical flow rate is around 0.8-1.0 mL/min.[10]
- Quantification: The concentration of DMAPA is determined by comparing the peak area of the derivative to a calibration curve prepared from standards of known concentrations. This method can achieve detection limits in the parts-per-million (ppm) range.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the identification and quantification of DMAPA.[14]

General Experimental Protocol: GC-MS Analysis

- Sample Preparation:
 - Extraction: For complex matrices, a liquid-liquid extraction may be necessary to isolate DMAPA.
 - Derivatization (Optional): While not always necessary for GC-MS, derivatization can sometimes improve chromatographic peak shape and sensitivity.
- GC Conditions:



- Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl polymethylsiloxane) is suitable for separating DMAPA from other components.
- Injector: A split/splitless injector is commonly used, with an injection volume of 1-2 μL.
- Carrier Gas: Helium is the typical carrier gas.
- Temperature Program: A temperature gradient is employed to ensure good separation, for example, starting at a lower temperature and ramping up to a higher temperature.
- MS Conditions:
 - Ionization: Electron Impact (EI) ionization is standard.
 - Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
- Quantification: Identification is confirmed by matching the retention time and mass spectrum with a reference standard. Quantification is achieved using an internal standard and a calibration curve.[14]

Safety and Handling

DMAPA is classified as a flammable and corrosive substance. It can cause severe skin burns and eye damage and may cause an allergic skin reaction.[4] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and protective clothing, must be worn when handling this chemical. Work should be conducted in a well-ventilated area.

This guide provides a summary of the core technical aspects of DMAPA. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the manufacturer.

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- To cite this document: BenchChem. [An In-depth Technical Guide to N,N-Dimethyl-1,3-propanediamine (DMAPA)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1220874#dmapa-cas-number-109-55-7-properties]

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